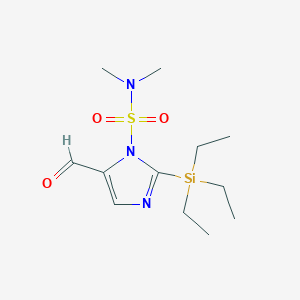
5-Formyl-N,N-dimethyl-2-(triethylsilyl)-1H-imidazole-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formyl-N,N-dimethyl-2-(triethylsilyl)-1H-imidazole-1-sulfonamide is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a formyl group, a dimethylamino group, a triethylsilyl group, and a sulfonamide group attached to an imidazole ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-N,N-dimethyl-2-(triethylsilyl)-1H-imidazole-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the imidazole is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Triethylsilylation: The triethylsilyl group can be introduced by reacting the imidazole derivative with triethylsilyl chloride (TESCl) in the presence of a base such as triethylamine.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the imidazole derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-N,N-dimethyl-2-(triethylsilyl)-1H-imidazole-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: N-substituted sulfonamides.
Scientific Research Applications
5-Formyl-N,N-dimethyl-2-(triethylsilyl)-1H-imidazole-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Formyl-N,N-dimethyl-2-(triethylsilyl)-1H-imidazole-1-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes involved in critical biological processes.
Interacting with DNA: The formyl group can form covalent bonds with DNA, potentially leading to the inhibition of DNA replication and transcription.
Modulating Signaling Pathways: The compound may interact with signaling pathways involved in cell growth and proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
5-Formyl-N,N-dimethyl-2-(triethylsilyl)-1H-imidazole-1-sulfonamide can be compared with other similar compounds, such as:
5-Formyl-N,N-dimethyl-2-(1-methylethyl)benzamide: This compound has a similar formyl and dimethylamino group but differs in the presence of a benzamide group instead of an imidazole ring.
N,N-Dimethyl-2-(triethylsilyl)-1H-imidazole-1-sulfonamide: This compound lacks the formyl group, which may result in different chemical reactivity and biological activity.
5-Formyl-2-(triethylsilyl)-1H-imidazole-1-sulfonamide: This compound lacks the dimethylamino group, which may affect its interactions with biological targets.
The uniqueness of this compound lies in the combination of its functional groups, which imparts distinct chemical properties and potential biological activities.
Properties
CAS No. |
155697-10-2 |
|---|---|
Molecular Formula |
C12H23N3O3SSi |
Molecular Weight |
317.48 g/mol |
IUPAC Name |
5-formyl-N,N-dimethyl-2-triethylsilylimidazole-1-sulfonamide |
InChI |
InChI=1S/C12H23N3O3SSi/c1-6-20(7-2,8-3)12-13-9-11(10-16)15(12)19(17,18)14(4)5/h9-10H,6-8H2,1-5H3 |
InChI Key |
GZPYNXWDSMFDEI-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=NC=C(N1S(=O)(=O)N(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















